EGFR Kinase Inhibition: ortho-Bromo Substitution Provides Intermediate Potency Between ortho-Chloro and para-Bromo Analogs
In a direct head-to-head EGFR inhibition screen of 32 salicylanilide analogs assayed under identical conditions (human EGFR [645-1186], 25 mM HEPES pH 7.4, 2 °C), N-(2-bromophenyl)-2-hydroxybenzamide (compound 4) yielded an IC₅₀ of 2.19 × 10⁴ nM (21.9 μM). The para-bromo positional isomer N-(4-bromophenyl)-2-hydroxybenzamide (compound 7) was substantially less potent with an IC₅₀ of 5.00 × 10⁴ nM (50.0 μM), representing a 2.3-fold reduction in inhibitory activity. The ortho-chloro analog N-(2-chlorophenyl)-2-hydroxybenzamide (compound 3) exhibited greater potency with an IC₅₀ of 1.42 × 10⁴ nM (14.2 μM), a 1.5-fold improvement .
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21.9 μM (2.19 × 10⁴ nM) |
| Comparator Or Baseline | N-(4-bromophenyl)-2-hydroxybenzamide IC₅₀ = 50.0 μM; N-(2-chlorophenyl)-2-hydroxybenzamide IC₅₀ = 14.2 μM |
| Quantified Difference | 2.3-fold more potent than para-bromo isomer; 1.5-fold less potent than ortho-chloro analog |
| Conditions | Human EGFR [645-1186] kinase assay; 25 mM HEPES pH 7.4; 2 °C; compounds dissolved in 100% DMSO; same 32-compound panel (Nanjing University study, BindingDB Entry 8127) |
Why This Matters
The ortho-bromo compound occupies a distinct potency niche in EGFR-targeted salicylanilide SAR, making it valuable as a reference point for optimizing halogen substitution effects on kinase inhibition.
- [1] BindingDB. Entry 8127: BDBM234303 (compound 4), BDBM234306 (compound 7), BDBM234302 (compound 3). EGFR [645-1186] Human, Nanjing University curated data. https://www.bindingdb.org/ (accessed 2026-05-06). View Source
